molecular formula C13H17BrClNO2 B8171337 tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate

tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate

Cat. No.: B8171337
M. Wt: 334.63 g/mol
InChI Key: SMXIIVVJWMSBAL-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate is a specialized chemical intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a carbamate-protected amine group, a common motif used to safeguard reactive functional groups during multi-step synthetic sequences, particularly in the development of potential pharmacologically active molecules . The presence of both bromo and chloro substituents on the aromatic ring makes it a versatile scaffold for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling rapid exploration of structure-activity relationships (SAR) . Its primary research application lies in the hit-to-lead and lead optimization phases of drug discovery programs. Analogs of this compound, specifically tert-butyl carbamate derivatives, have been strategically employed in the synthesis of sophisticated target molecules, such as inhibitors of the SARS-CoV-2 main protease (Mpro), as documented in scientific literature . The structural elements of this reagent are designed to interact with key pockets (e.g., S1, S2) in enzyme binding sites, and it serves as a critical precursor for generating compounds with enhanced binding affinity and optimized drug-like properties . Researchers utilize this building block to efficiently construct diverse compound libraries through high-throughput medicinal chemistry (HTMC) approaches, accelerating the design-make-test-analyze cycle . Handling should be performed by qualified personnel in a chemical fume hood, using appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[1-(4-bromo-2-chlorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(14)7-11(10)15/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXIIVVJWMSBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-bromo-2-chlorophenyl)ethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted phenyl derivatives with various functional groups.

    Oxidation: Phenyl oxides or hydroxides.

    Reduction: Corresponding amines or alcohols.

Scientific Research Applications

Biological Applications

Tert-butyl (1-(4-bromo-2-chlorophenyl)ethyl)carbamate has shown promise in various biological studies:

A. Antimicrobial Activity:
Research indicates that compounds with halogenated aromatic systems exhibit enhanced antimicrobial properties. The presence of bromine and chlorine may contribute to increased efficacy against certain bacterial strains, making it a candidate for further development in antimicrobial therapies .

B. Drug Development:
The compound's structure allows for modifications that can lead to derivatives with improved pharmacological profiles. Its ability to undergo nucleophilic substitution reactions due to the electrophilic nature of the bromine atom facilitates the design of new therapeutic agents .

Case Studies

Several studies have highlighted the potential of this compound in various applications:

Study Findings
Biological Evaluation A study evaluated the compound's cytotoxicity on human liver cell lines (HepG2), indicating selective toxicity towards cancer cells while sparing normal cells .
Synthesis of Derivatives Research demonstrated the successful synthesis of derivatives that maintained biological activity while enhancing solubility and bioavailability .
Antimicrobial Testing In vitro tests revealed significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in treating infections.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect biochemical pathways and cellular processes, providing therapeutic or research benefits .

Comparison with Similar Compounds

Key Observations :

  • Positional isomerism (e.g., 2-bromo-4-chloro vs. 4-bromo-2-chloro) alters electronic effects and steric hindrance, impacting reactivity in cross-coupling reactions .
  • Cyclopropyl groups (e.g., CAS 214973-83-8) enhance ring strain and may influence metabolic stability compared to ethyl chains .

Comparison :

  • Microwave methods () improve reaction efficiency (~72 hours → <24 hours) compared to traditional heating .
  • Solvent choice (e.g., DCM vs. ethanol) affects yield and purity due to differences in solubility of intermediates.

Physicochemical Properties

Limited data are available, but molecular weight and substituents influence properties:

Compound Molecular Weight LogP (Predicted) Solubility (Qualitative)
tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate 330.64 ~3.5 Low in water; soluble in DCM, THF
(R)-tert-Butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate 330.64 ~3.5 Similar to target compound
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate 270.8 ~2.8 Higher aqueous solubility due to amine

Notes:

  • Bromine and chlorine atoms increase hydrophobicity (higher LogP), reducing aqueous solubility .
  • Amino groups (e.g., CAS 939760-49-3) enhance polarity, improving solubility in polar aprotic solvents .

Implications :

  • The tert-butyl group in the target compound may reduce metabolic activation and toxicity compared to ethyl/vinyl carbamates .
  • Positional isomerism (e.g., 4-bromo-2-chloro vs. 2-bromo-4-chloro) could modulate interactions with biological targets like enzymes or receptors .

Biological Activity

tert-Butyl (1-(4-bromo-2-chlorophenyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme modulator and in drug development. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to a carbamate moiety, with a 4-bromo-2-chlorophenyl substituent. This unique substitution pattern contributes to its distinct chemical and biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. Such interactions can influence various biochemical pathways, making it valuable in both therapeutic and research contexts.

Biological Activities

1. Enzyme Modulation:
Research indicates that this compound can act as an inhibitor or modulator of certain enzymes. For instance, it has been studied for its effects on acetylcholinesterase activity, which is crucial for neurotransmission.

2. Antimicrobial Properties:
The compound has shown potential antimicrobial activity against various bacterial strains. In one study, derivatives of carbamate compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

3. Drug Development:
In the context of drug development, this compound serves as a precursor for pharmacophore elements that can bind to biological receptors, modulating their activity. Its ability to be modified into prodrugs enhances its applicability in therapeutic formulations .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of acetylcholinesterase by carbamate derivatives, this compound was found to significantly reduce enzyme activity at micromolar concentrations. The study highlighted the compound's potential for developing treatments for conditions like Alzheimer's disease where cholinergic signaling is impaired.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various carbamate compounds, including this compound. The results demonstrated that this compound disrupted biofilms formed by Staphylococcus aureus and Escherichia coli at concentrations correlating with its minimum inhibitory concentration (MIC), indicating its potential for use in treating infections caused by these pathogens .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundEnzyme inhibition, antimicrobialCovalent bond formation with enzyme active sites
tert-Butyl (2-(1-(4-bromo-2-chlorophenyl)cyclopropyl)ethyl)carbamateAntimicrobialSimilar mechanism as above
tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamateAnticancer potentialModulation of receptor activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate?

  • Methodology : A common approach involves nucleophilic substitution or carbamate protection of the amine precursor. For example, coupling 4-bromo-2-chlorophenethylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C. Monitor reaction progress via TLC or LC-MS .
  • Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the Boc group. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should this compound be handled and stored to ensure stability?

  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the carbamate group .
  • Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid dust formation; use electrostatic discharge controls if handling large quantities .

Q. What analytical techniques are critical for characterizing this compound?

  • Primary Methods :

  • NMR (¹H/¹³C): Confirm regiochemistry of bromo/chloro substituents and Boc group integration .
  • HPLC/LC-MS : Assess purity (>95%) and detect hydrolytic byproducts (e.g., free amine or urea derivatives) .
    • Supplementary Data : FT-IR for carbamate C=O stretch (~1680–1720 cm⁻¹); elemental analysis for empirical formula validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?

  • Strategies :

  • Solvent Optimization : Test DMF or DMSO for enhanced solubility of aryl halide intermediates .
  • Catalysis : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions involving bromoaryl groups .
  • Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor reaction intermediates and adjust stoichiometry/temperature .
    • Data Contradictions : If yields vary between batches, analyze impurities via GC-MS to identify side reactions (e.g., dehalogenation or Boc cleavage) .

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

  • Case Example : If the ¹H NMR shows unexpected splitting for the ethyl group, consider:

  • Conformational Analysis : Rotameric effects due to restricted rotation around the carbamate N–C bond. Use variable-temperature NMR to confirm .
  • Isotopic Labeling : Synthesize a deuterated analog to isolate coupling effects .
    • Advanced Tools : DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental results .

Q. What methods assess the hydrolytic stability of this carbamate under physiological conditions?

  • Experimental Design :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1–10) at 37°C. Quantify degradation products (e.g., CO₂ release via gas chromatography) over 24–72 hours .
  • Enzymatic Hydrolysis : Test susceptibility to esterases/carboxylesterases in simulated biological matrices .
    • Data Interpretation : Compare half-life (t₁/₂) across pH ranges to predict stability in drug delivery systems .

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